molecular formula C27H29N3O4 B3004345 N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-phenylpiperazin-1-yl)ethyl)-3-methoxybenzamide CAS No. 896355-50-3

N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-phenylpiperazin-1-yl)ethyl)-3-methoxybenzamide

Cat. No.: B3004345
CAS No.: 896355-50-3
M. Wt: 459.546
InChI Key: RUWCRWSXIKTRCS-UHFFFAOYSA-N
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Description

N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-phenylpiperazin-1-yl)ethyl)-3-methoxybenzamide is a complex organic compound that features a benzo[d][1,3]dioxole moiety, a phenylpiperazine group, and a methoxybenzamide structure. Compounds with such structures are often investigated for their potential pharmacological properties, including their roles as receptor ligands or enzyme inhibitors.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-phenylpiperazin-1-yl)ethyl)-3-methoxybenzamide typically involves multi-step organic reactions. A common approach might include:

    Formation of the benzo[d][1,3]dioxole moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde.

    Synthesis of the phenylpiperazine group: This involves the reaction of phenylhydrazine with ethylene oxide followed by cyclization.

    Coupling reactions: The benzo[d][1,3]dioxole and phenylpiperazine intermediates are coupled using appropriate linkers and catalysts.

    Methoxybenzamide formation:

Industrial Production Methods

Industrial production methods would scale up the laboratory synthesis using optimized reaction conditions, continuous flow reactors, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzo[d][1,3]dioxole moiety.

    Reduction: Reduction reactions can occur at the nitro or carbonyl groups if present.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the aromatic rings.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, sulfonyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce amines or alcohols.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: As a probe to study receptor-ligand interactions.

    Medicine: Potential therapeutic agent for neurological or psychiatric disorders.

    Industry: Used in the synthesis of advanced materials or pharmaceuticals.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. It might act as an agonist or antagonist at certain receptors, inhibit enzymes, or modulate signaling pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(benzo[d][1,3]dioxol-5-yl)ethyl)-3-methoxybenzamide
  • N-(2-(4-phenylpiperazin-1-yl)ethyl)-3-methoxybenzamide

Uniqueness

The unique combination of the benzo[d][1,3]dioxole, phenylpiperazine, and methoxybenzamide groups in N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-phenylpiperazin-1-yl)ethyl)-3-methoxybenzamide may confer distinct pharmacological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

N-[2-(1,3-benzodioxol-5-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-3-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H29N3O4/c1-32-23-9-5-6-21(16-23)27(31)28-18-24(20-10-11-25-26(17-20)34-19-33-25)30-14-12-29(13-15-30)22-7-3-2-4-8-22/h2-11,16-17,24H,12-15,18-19H2,1H3,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUWCRWSXIKTRCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NCC(C2=CC3=C(C=C2)OCO3)N4CCN(CC4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H29N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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